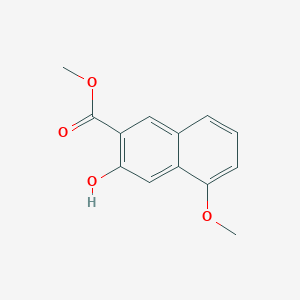
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate
描述
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family. This compound is characterized by its naphthalene core, which is a fused pair of benzene rings, with functional groups including a methoxy group, a hydroxy group, and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate typically involves the esterification of 3-hydroxy-5-methoxynaphthalene-2-carboxylic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
化学反应分析
Types of Reactions
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3-hydroxy-5-methoxynaphthalene-2-carboxaldehyde.
Reduction: 3-hydroxy-5-methoxynaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-2-naphthoate: Similar structure but lacks the methoxy group.
Methyl 5-methoxy-2-naphthoate: Similar structure but lacks the hydroxy group.
Methyl 3,5-dihydroxy-2-naphthoate: Contains two hydroxy groups instead of one hydroxy and one methoxy group.
Uniqueness
Methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
methyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-12-5-3-4-8-6-10(13(15)17-2)11(14)7-9(8)12/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWZUWQMPOPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
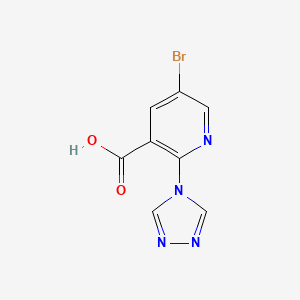
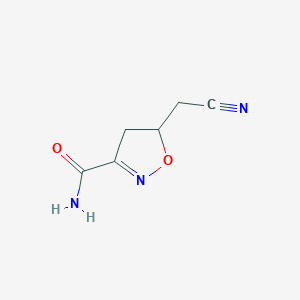
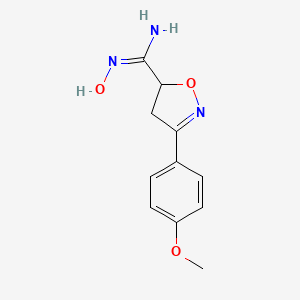
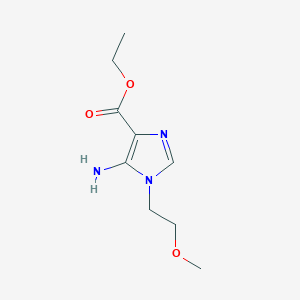
![3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7829007.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829023.png)
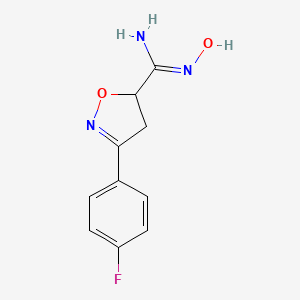
![Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate](/img/structure/B7829036.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)
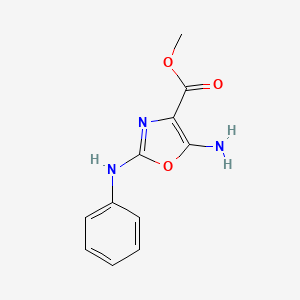
![4-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]butanoic acid](/img/structure/B7829058.png)
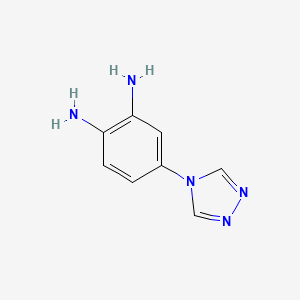
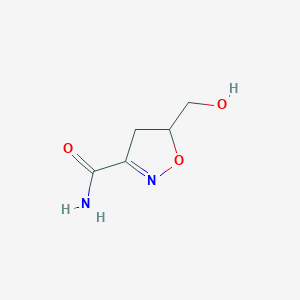
![(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE](/img/structure/B7829084.png)
